molecular formula C13H11NO B1180676 4-(4-Methylpyridin-3-yl)benzaldehyde CAS No. 127406-10-4

4-(4-Methylpyridin-3-yl)benzaldehyde

Cat. No. B1180676
CAS RN: 127406-10-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Methylpyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of benzaldehydes can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylpyridin-3-yl)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a 4-methylpyridin-3-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methylpyridin-3-yl)benzaldehyde” include a molecular weight of 183.21, a density of 1.1±0.1 g/cm3, and a boiling point of 350.5±25.0 °C at 760 mmHg .

Scientific Research Applications

Antifungal Applications

4-(4-Methylpyridin-3-yl)benzaldehyde: has shown promising results in the field of mycology, particularly in inhibiting the growth of Aspergillus flavus . This fungus is known for producing aflatoxins, which are potent carcinogens. A derivative of this compound, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) , has been found to inhibit the production of Aflatoxin B1 (AFB1) with an IC50 value of 0.55 mM . This suggests potential for developing antifungal agents that could safeguard food and feed from aflatoxin contamination.

Neuroprotective Research

In neuropharmacology, derivatives of 4-(4-Methylpyridin-3-yl)benzaldehyde have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown significant potential in reducing the expression of stress and apoptosis markers in human neuronal cells . This indicates a promising avenue for the treatment of neurodegenerative diseases and traumatic brain injuries.

Synthesis of Heterocyclic Compounds

The compound has been utilized in organic chemistry for the synthesis of novel thiazolo[4,5-b]pyridines . These heterocyclic compounds have diverse applications, including medicinal chemistry and material science. A method involving the reaction of 2-aminopyridine-3-thiol with a derivative of 4-(4-Methylpyridin-3-yl)benzaldehyde in the presence of zinc oxide nanoparticles has been proposed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Methylpyridin-3-yl)benzaldehyde involves the reaction of 4-methyl-3-pyridinylmethanol with benzaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "4-methyl-3-pyridinylmethanol", "Benzaldehyde", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-pyridinylmethanol and benzaldehyde to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

127406-10-4

Product Name

4-(4-Methylpyridin-3-yl)benzaldehyde

Molecular Formula

C13H11NO

Molecular Weight

0

Origin of Product

United States

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